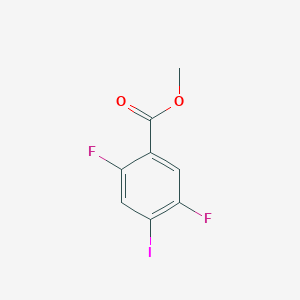

Methyl 2,5-difluoro-4-iodobenzoate

説明

Methyl 2,5-difluoro-4-iodobenzoate is a fluorinated and iodinated aromatic ester with the molecular formula C₈H₅F₂IO₂. This compound features a benzoate backbone substituted with fluorine atoms at the 2- and 5-positions and an iodine atom at the 4-position, esterified with a methyl group. The iodine atom, a strong leaving group, suggests utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while fluorine substituents enhance metabolic stability and lipophilicity, traits valued in drug design.

特性

IUPAC Name |

methyl 2,5-difluoro-4-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQRRLBRYCIQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-iodobenzoate can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms into the benzoic acid framework. One common method involves the following steps:

Iodination: The iodination step typically involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst such as silver trifluoroacetate.

Esterification: The final step involves the esterification of the resulting difluoro-iodobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of methyl 2,5-difluoro-4-iodobenzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Methyl 2,5-difluoro-4-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of difluoro-iodobenzoquinones.

Reduction: Formation of difluoro-iodohydroquinones.

Cross-Coupling: Formation of biaryl compounds with diverse substituents.

科学的研究の応用

Methyl 2,5-difluoro-4-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine, which can be replaced with radioactive isotopes.

Medicine: Explored for its potential in drug discovery and development, especially in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers with unique properties.

作用機序

The mechanism of action of methyl 2,5-difluoro-4-iodobenzoate depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions, influencing biological pathways and processes.

類似化合物との比較

Table 1. Structural Comparison of Methyl 2,5-difluoro-4-iodobenzoate and Analogues

| Compound Name | CAS Number | Substituent Positions | Functional Group | Similarity Score* |

|---|---|---|---|---|

| Methyl 2,5-difluoro-4-iodobenzoate | - | 2,5-F; 4-I | Ester | - |

| 2,4-Difluoro-5-iodobenzoic acid | 403-18-9 | 2,4-F; 5-I | Carboxylic acid | 0.87 |

| 2,5-Difluoro-4-methylbenzoic acid | - | 2,5-F; 4-CH₃ | Carboxylic acid | - |

| Methyl salicylate | 119-36-8 | 2-OH; 4-OCH₃ | Ester | - |

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

- 2,4-Difluoro-5-iodobenzoic acid (CAS 403-18-9) : The positional isomer of the target compound, with iodine at the 5-position and fluorine at 2,4-positions. The carboxylic acid group increases polarity and hydrogen-bonding capacity, reducing volatility compared to the methyl ester form. This acid is more reactive in nucleophilic substitution due to the electron-withdrawing carboxylate group .

- 2,5-Difluoro-4-methylbenzoic acid: Replacing iodine with a methyl group eliminates the leaving-group capability, reducing utility in coupling reactions.

Functional Group Variations

- Ester vs. Acid : Methyl esters, like the target compound, exhibit lower acidity (pKa ~10–12) and higher volatility compared to carboxylic acids (pKa ~2–4). For instance, methyl salicylate (a model ester) is a volatile organic compound (VOC) used in gas-phase studies , whereas benzoic acids are typically solids with higher melting points.

- Iodo vs. Fluoro/Methyl Substituents : Iodine’s large atomic radius and polarizability make it superior to fluorine or methyl groups in facilitating aromatic electrophilic substitution or transition-metal-mediated reactions. Fluorine’s electronegativity enhances ring electron deficiency, directing reactivity to specific positions .

Physical and Chemical Properties

Table 2. Inferred Properties of Methyl 2,5-difluoro-4-iodobenzoate vs. Analogues

| Property | Methyl 2,5-difluoro-4-iodobenzoate | 2,4-Difluoro-5-iodobenzoic acid | Methyl Salicylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 298.03 | 288.00 | 152.15 |

| Boiling Point (°C) | ~250–300 (estimated) | >300 (decomposes) | 222 |

| Solubility | Low in water; soluble in organics | Low in water; soluble in DMSO | Slightly in water |

| Volatility | Moderate (ester) | Low (acid) | High (VOC) |

生物活性

Methyl 2,5-difluoro-4-iodobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2,5-difluoro-4-iodobenzoate is characterized by a benzoate structure with two fluorine atoms and one iodine atom substituting hydrogen atoms on the aromatic ring. Its molecular formula is , with a molar mass of approximately 298.03 g/mol. The presence of halogen atoms (fluorine and iodine) significantly influences the compound's reactivity and interactions with biological molecules.

Enzyme Interactions

Research indicates that methyl 2,5-difluoro-4-iodobenzoate interacts with various enzymes, which can lead to alterations in metabolic pathways. For instance, it has been shown to bind to enzyme active sites, affecting their catalytic activities. This interaction suggests potential applications in biochemical research to explore enzyme functions and metabolic pathways .

Antimicrobial and Anticancer Properties

The compound's structural characteristics imply potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines. However, specific quantitative studies are necessary to validate these biological activities conclusively .

The mechanisms through which methyl 2,5-difluoro-4-iodobenzoate exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Modulation : The fluorine atoms may enhance binding affinity to certain receptors or enzymes, while the iodine atom could facilitate radiolabeling for imaging studies .

Case Study: Anticancer Activity

A study examined the binding affinity of methyl 2,5-difluoro-4-iodobenzoate to anti-apoptotic Bcl-2 family proteins. It was found that this compound could effectively bind to Mcl-1 and Bfl-1 proteins, which are crucial for cancer cell survival. The study demonstrated that this binding could induce apoptosis in lymphoma cell lines dependent on these proteins .

| Compound | Binding Affinity (Ki) | Selectivity | Notes |

|---|---|---|---|

| Methyl 2,5-difluoro-4-iodobenzoate | 100 nM | High | Effective against Mcl-1 and Bfl-1 |

| Control Compound A | 250 nM | Moderate | Less effective than target compound |

| Control Compound B | >500 nM | Low | Ineffective in inducing apoptosis |

Enzyme Interaction Studies

In another study focusing on enzyme interactions, methyl 2,5-difluoro-4-iodobenzoate was tested against p-hydroxybenzoate hydroxylase. The results indicated significant alterations in enzyme activity upon treatment with this compound, suggesting its potential as a biochemical tool for studying metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。